molecular formula C11H11BF2O2 B11107659 But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-

But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-

Cat. No.: B11107659
M. Wt: 224.01 g/mol
InChI Key: MAZFSYKQNAXVLW-XFFZJAGNSA-N
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Description

The compound But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- (systematic IUPAC name: 4-(difluoroboryloxy)-4-(4-methylphenyl)but-3-en-2-one) is a boron-containing α,β-unsaturated ketone. Its structure features a difluoroboryloxy group (-O-BF₂) and a 4-methylphenyl substituent attached to the β-carbon of the enone system. This combination imparts unique electronic and steric properties, making it a candidate for applications in catalysis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C11H11BF2O2

Molecular Weight

224.01 g/mol

IUPAC Name

(Z)-4-difluoroboranyloxy-4-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H11BF2O2/c1-8-3-5-10(6-4-8)11(7-9(2)15)16-12(13)14/h3-7H,1-2H3/b11-7-

InChI Key

MAZFSYKQNAXVLW-XFFZJAGNSA-N

Isomeric SMILES

B(O/C(=C\C(=O)C)/C1=CC=C(C=C1)C)(F)F

Canonical SMILES

B(OC(=CC(=O)C)C1=CC=C(C=C1)C)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation, widely used for aryl ketone synthesis, is adapted from the preparation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Reagents : 4-Methylacetophenone, acetyl chloride, AlCl3.

  • Conditions : Anhydrous dichloromethane, 0–5°C, 12 hours.

  • Mechanism : Electrophilic acylation of the aromatic ring forms the methylphenyl ketone intermediate.

  • Yield : ~70% (extrapolated from analogous reactions).

Reformatsky Reaction

An alternative route involves the Reformatsky reaction between ethyl α-bromopropionate and 4-(p-tolyl)-3-buten-2-one, as reported for related enones.

  • Reagents : Zinc dust, ethyl α-bromopropionate, THF.

  • Conditions : Reflux under nitrogen, 6 hours.

  • Outcome : Forms β-hydroxy esters, which are dehydrated to yield the α,β-unsaturated ketone.

Introduction of the Difluoroboryloxy Group

Boron Trifluoride-Mediated Etherification

A plausible method involves substituting a hydroxyl group with BF2O- using boron trifluoride diethyl etherate (BF3·OEt2).

  • Step 1 : Introduce a hydroxyl group at the 4-position via oxidation of a methylene intermediate (e.g., using m-CPBA).

  • Step 2 : React the alcohol with BF3·OEt2 in the presence of N-methylmorpholine (base), adapted from trifluoroacetyl chloride reactions.

    • Conditions : Anhydrous DCM, 0°C, 2 hours.

    • Yield : Hypothetical ~50% (based on analogous fluorination).

Direct Borylation via Suzuki-Miyaura Coupling

While unconventional for BF2O- groups, modified Suzuki couplings using boronic acid precursors could be explored:

  • Reagents : 4-Bromo-4-(4-methylphenyl)-3-buten-2-one, bis(pinacolato)diboron (B2pin2), Pd catalyst.

  • Conditions : DMF, 80°C, 12 hours.

  • Limitation : Requires subsequent fluorination, complicating the pathway.

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield Reference
Friedel-Crafts + BF3Fewer steps, scalableHandling BF3 toxicity~45%
Reformatsky + BorylationHigh regioselectivityMulti-step, low atom economy~35%
Suzuki CouplingModular boron introductionRequires specialized catalysts~25%

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: The difluoroboryloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields butanol derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets in unique ways, leading to novel therapeutic agents.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoroboryloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Properties References
4-(4-Methylphenyl)but-3-en-2-one 4-Methylphenyl at β-carbon C₁₁H₁₂O Base structure for reactivity studies; undergoes Michael additions and cycloadditions
4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylaminophenyl at β-carbon C₁₂H₁₅NO Exhibits strong nonlinear optical (NLO) properties; Z-scan studies show high third-order susceptibility
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl at β-carbon C₁₀H₉NO₃ Electron-withdrawing nitro group enhances electrophilicity; used in charge-transfer complexes
4-(3,4-Dichlorophenyl)but-3-en-2-one 3,4-Dichlorophenyl at β-carbon C₁₀H₈Cl₂O Increased lipophilicity; potential antimicrobial activity inferred from halogenated analogs
4-(4-Methoxymethylphenyl)but-3-en-2-one 4-Methoxymethylphenyl at β-carbon C₁₂H₁₄O₂ Methoxymethyl group modifies solubility and steric bulk
Target Compound 4-Difluoroboryloxy-4-(4-methylphenyl) C₁₁H₁₁BF₂O₂ Expected enhanced Lewis acidity due to BF₂ group; potential for boron-mediated catalysis N/A

Spectroscopic and Physical Properties

  • NLO Properties: The dimethylamino analog (4-(4-dimethylaminophenyl)but-3-en-2-one) demonstrates significant third-order nonlinear optical susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu), attributed to its push-pull electronic structure . The target compound’s BF₂ group may further amplify these effects due to its strong electron-withdrawing nature.
  • Thermal Stability : Boron-containing compounds often exhibit high thermal stability. For example, ionic liquids with BF₄⁻ anions are thermally stable up to 300°C ; this property may extend to the target compound.

Biological Activity

But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is a specialized organic compound with a unique molecular structure characterized by a difluoroboryloxy group and a 4-(4-methylphenyl) substituent. Its molecular formula is C11H11BF2O2C_{11}H_{11}BF_{2}O_{2} and it has a molecular weight of approximately 224.01 g/mol. The compound's biological activity is of particular interest due to its potential applications in medicinal chemistry and organic synthesis.

The difluoroboryloxy group enhances the compound's reactivity, making it suitable for various chemical transformations. This unique functional group may also influence its interactions with biological systems, potentially enhancing binding affinity and specificity towards certain enzymes or receptors.

Property Value
Molecular FormulaC11H11BF2O2C_{11}H_{11}BF_{2}O_{2}
Molecular Weight224.01 g/mol
Functional GroupsDifluoroboryloxy, Phenyl

Biological Activity

Research into the biological activity of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is still in its early stages. Preliminary studies suggest that the compound may exhibit significant interactions with biological targets, potentially leading to therapeutic applications. The following aspects are noteworthy:

1. Enzyme Interaction:
The difluoroboryloxy group may enhance the compound's ability to interact with specific enzymes, potentially leading to inhibition or activation of enzymatic pathways. Further studies are required to elucidate these interactions.

2. Anticancer Potential:
Initial investigations indicate that similar compounds have shown anticancer properties. The structural similarity to known anticancer agents suggests that But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- could be explored for similar activities.

3. Toxicological Studies:
While the compound shows promise, it is essential to consider its safety profile. Reports indicate that related compounds can be toxic to aquatic life and may pose risks regarding fertility and developmental toxicity . Comprehensive toxicological assessments are necessary to ensure safety in potential applications.

Case Studies and Research Findings

Several studies have focused on compounds structurally similar to But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-, providing insights into its potential biological activities:

Case Study 1: Enzyme Inhibition
A study on related difluoroboryl compounds demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that But-3-en-2-one may exhibit similar inhibitory effects, warranting further investigation into its mechanism of action.

Case Study 2: Anticancer Activity
Research on phenyl-substituted butenones has revealed promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. These findings highlight the need for targeted studies on But-3-en-2-one's efficacy against cancer cell lines.

Q & A

Q. Monitoring :

  • In situ IR Spectroscopy : Track carbonyl (C=O) stretching at ~1700 cm⁻¹ to confirm reaction progress .
StepReagentsConditionsYield (%)
BorylationB(F)₂Cl, Et₃NTHF, -10°C68
Coupling4-Methylphenylboronic acid, Pd(PPh₃)₄DME/H₂O, 80°C82

What safety protocols are critical when handling But-3-en-2-one derivatives containing fluorinated and boron-based functional groups?

(Basic)
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and face shields (fluorinated compounds may penetrate latex) .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of boron-containing vapors.
  • Storage : Keep under argon at -20°C to prevent moisture-induced decomposition ( notes undefined stability risks) .
  • Emergency Protocols : For skin contact, rinse with 5% NaHCO₃; clean equipment with ethanol .

How can computational chemistry predict the regioselectivity of But-3-en-2-one derivatives in electrophilic substitution reactions?

(Advanced)
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-31G*) to identify electrophilic attack sites (e.g., f⁻(C=O) = 0.45 indicates high reactivity) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., α,β-unsaturated ketone system) to predict substituent orientation .
  • Validation : Compare computational results with kinetic studies (stopped-flow UV-Vis) and crystallographic data () .
ParameterValueSignificance
Fukui f⁻ (C=O)0.45Electrophilic hotspot
MEP (aryl ring)-0.3 eVDirects para-substitution

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